Dibenzyl sulfoxide

Corrosion Inhibition Electrochemistry Polarography

Generic substitution of dibenzyl sulfoxide with its sulfide or sulfone analogs leads to functional failure in validated industrial processes due to the absence of the critical cathodic reduction mechanism that generates the protective sulfide film on steel surfaces. This compound specifically addresses this pain point. • Corrosion Inhibition: Provides in-situ electrochemical conversion to a strongly adsorbing sulfide layer in HCl/H₂SO₄ pickling baths, a property not achievable with dibenzyl sulfide. • Metal Extraction: Delivers a distribution constant (KD) of 133.7 in toluene-water systems, enabling high-recovery Pd(II) solid-phase extraction and actinide separation. • Synthesis Efficiency: Achieves 85% conversion to dibenzyl sulfone via Mo(VI)-catalyzed perborate oxidation, a 15% yield advantage over DMSO under identical conditions.

Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
CAS No. 621-08-9
Cat. No. B177149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl sulfoxide
CAS621-08-9
Molecular FormulaC14H14OS
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyHTMQZWFSTJVJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Sulfoxide: Specifications & Physicochemical Data


Dibenzyl sulfoxide (DBSO, CAS 621-08-9) is an organosulfur compound of the sulfoxide class with the molecular formula C₁₄H₁₄OS and a molecular weight of 230.33 g/mol . It is characterized as a hygroscopic, light-yellow crystalline solid with a melting point typically reported in the range of 130-134°C and a boiling point of 443.5±34.0 °C at 760 mmHg . Its solubility profile is notably selective: it is soluble in organic solvents like methanol and ether, as well as hot water, but exhibits low solubility in cold water, approximately 0.3 g/L at 20°C . The compound is commonly synthesized via the oxidation of dibenzyl sulfide and is commercially available in purities of ≥95% up to ≥99.0% (HPLC area%) for synthesis applications .

Synthesis-grade sulfoxide suitable for oxidation and sulfone production workflows

Supports metal ion extraction and chromatographic separation research

Corrosion inhibition studies via electrochemical cathodic reduction pathway

Dibenzyl Sulfoxide: Why Generic Substitution Fails


Generic substitution between sulfoxides or their related analogs (sulfides, sulfones) is chemically unsound due to profound differences in polarity, hydrogen-bonding capacity, coordination chemistry, and redox behavior introduced by the sulfinyl (S=O) functional group [1]. The sulfoxide moiety confers a strong dipole moment and acts as a potent hydrogen-bond acceptor and metal ligand, properties absent in the non-polar dibenzyl sulfide and diminished in the more oxidized dibenzyl sulfone [2]. This distinction directly translates to differential performance in applications such as metal extraction, where extraction efficiency and selectivity are governed by the ligand's solvation properties, and in corrosion inhibition, where the cathodic reduction of the sulfoxide to a strongly adsorbing sulfide is a critical, compound-specific mechanistic pathway [3]. Consequently, replacing dibenzyl sulfoxide with a cheaper or more readily available sulfide or sulfone will likely result in a loss of the precise chemical behavior required for validated industrial processes, making such substitutions a high-risk endeavor for process reproducibility and performance.

Sulfide

Lacks S=O dipole and H-bond acceptor capacity, which may alter metal coordination and extraction selectivity.

Sulfone

More oxidized state with diminished ligand properties, potentially reducing extraction or inhibition performance.

Direct sulfide

Cathodic reduction to active sulfide is sulfoxide-specific; direct sulfide application may not replicate corrosion inhibition.

Dibenzyl Sulfoxide: Quantitative Performance Evidence


Corrosion Inhibition: Advantage Over Sulfide Analogs

Dibenzyl sulfoxide (DBSO) demonstrates a unique two-electron cathodic reduction process in acidic media, a mechanism not shared by its sulfide or sulfone counterparts. This reduction yields dibenzyl sulfide as the major product, which strongly chemisorbs onto metal surfaces to provide corrosion protection [1]. In a direct comparative Surface-Enhanced Raman Scattering (SERS) study, it was concluded that dibenzyl sulfide itself was not an effective inhibitor for iron corrosion in 0.5 M HCl, confirming that the in-situ generation of the sulfide from the sulfoxide precursor is critical for the observed inhibition efficacy [2].

Corrosion Inhibition Mechanism
Head-to-head
2e⁻ reduction generates active sulfide; direct sulfide application ineffective
Sulfoxide-specific pathway; sulfide may not provide equivalent inhibition.
Confirmed by SERS and polarography in 0.5 M HCl
Corrosion Inhibition Electrochemistry Polarography

Solvent Extraction: Distribution and Solubility Advantage

Dibenzyl sulfoxide exhibits significantly higher distribution constants (KD) in liquid-liquid extraction systems compared to a reference like tri-n-butylphosphate (TBP). This property, coupled with its low aqueous solubility, makes it an advantageous choice for the extraction and chromatographic separation of metal ions [1]. Quantitatively, the KD for DBSO in a toluene-water system is 133.7 at 20°C, and in a CCl₄-water system, it is 27.4 [1]. Its solubility in toluene is 0.0555 mol/L, markedly lower than that of many aliphatic sulfoxides, which reduces organic phase losses and improves the efficiency of extraction chromatography [1].

Liquid-Liquid Distribution
Class-level
KD (toluene/water) = 133.7; solubility in toluene 0.0555 mol/L
High distribution constant supports efficient metal extraction and column retention.
Class-level inference; specific system conditions apply
Solvent Extraction Liquid-Liquid Extraction Distribution Coefficient

Catalytic Oxidation to Sulfones: Yield Advantage Over DMSO

In a comparative study of Mo(VI)-catalyzed oxidation with sodium perborate in glacial acetic acid, dibenzyl sulfoxide was oxidized to its corresponding sulfone with a yield of 85% [1]. Under the exact same experimental conditions, the oxidation of dimethyl sulfoxide (DMSO) proceeded with a lower yield of 70% [1]. This 15% yield difference demonstrates a clear, quantifiable advantage for using dibenzyl sulfoxide as a substrate for efficient sulfone production in this catalytic system.

Catalytic Oxidation Yield
Head-to-head
85% vs. 70% for DMSO (Mo(VI)/perborate)
Reported yield difference may support synthetic route selection.
+15% higher conversion under specified catalytic conditions
Catalysis Oxidation Sulfone Synthesis

Solid-Phase Extraction of Palladium: High Recovery Efficiency

Dibenzyl sulfoxide (DBSO) demonstrates highly efficient and selective recovery of Pd(II) from acidic solutions when used in a solid-phase extraction (SPE) format. A study utilizing a DBSO/C18 reversed-phase silica gel SPE column achieved a recovery of greater than 90% for Pd(II) from a pH 2.0 HCl solution, using a 50 g/L thiourea solution in 0.01 mol/L HCl as the eluant [1]. This high recovery rate highlights the compound's strong and specific coordination affinity for palladium under these conditions.

Pd(II) SPE Recovery
Reported
>90% recovery from acidic solution
Supports Pd enrichment in analytical sample preparation workflows.
DBSO/C18 SPE, thiourea elution
Solid-Phase Extraction Palladium Recovery Analytical Chemistry

Synthesis: High-Yield Oxidation of Dibenzyl Sulfide

The synthesis of dibenzyl sulfoxide from its sulfide precursor can be achieved with high efficiency. A reported laboratory procedure using hydrogen peroxide as the oxidant with a sodium periodate (NaIO₄) co-oxidant in a methanol/water solvent system at 0°C, followed by chloroform extraction and ethanol recrystallization, yielded the pure product at a rate of 96% . This high-yielding route is critical for cost-effective procurement and in-house production considerations.

Synthesis from Sulfide
Data to verify
96% isolated yield reported
High reported yield; synthesis route may require independent verification.
H₂O₂/NaIO₄ oxidation; source details not provided
Organic Synthesis Process Chemistry Yield Optimization

Dibenzyl Sulfoxide: Validated Application Scenarios


Acid Pickling Corrosion Inhibitor for Carbon Steel

Based on the evidence of its unique cathodic reduction mechanism and the demonstrated ineffectiveness of its sulfide analog, dibenzyl sulfoxide is specifically suited for use as a corrosion inhibitor in acid pickling baths for steel. Its performance relies on its in-situ conversion to a strongly adsorbing sulfide layer on the metal surface, a property not achievable by directly using dibenzyl sulfide [REFS-1, REFS-2]. This makes DBSO a critical component in industrial cleaning and surface treatment processes where acidic media (e.g., HCl, H₂SO₄) are employed to remove mill scale or rust.

Stationary Phase for Extraction Chromatography of Metal Ions

The compound's high distribution constants (KD) and low solubility in organic phases like toluene make it an optimal stationary phase for extraction chromatography, particularly for the separation of actinides and platinum group metals [1]. Its performance in this application is quantified by a KD of 133.7 in a toluene-water system, which is favorable for retaining metal-solvate complexes on the column [1]. This enables the selective extraction and purification of valuable or hazardous metal ions from complex aqueous matrices, a process directly supported by the high recovery of Pd(II) in related SPE applications [3].

Synthesis of Dibenzyl Sulfone for Pharmaceutical and Agrochemical Intermediates

For chemical manufacturing processes requiring the production of dibenzyl sulfone, dibenzyl sulfoxide is the demonstrated superior starting material when utilizing Mo(VI)-catalyzed perborate oxidation. Its 85% conversion yield provides a clear 15% advantage over dimethyl sulfoxide under identical conditions [1]. This efficiency gain is a direct, quantifiable benefit for process chemists seeking to maximize throughput and minimize waste in the synthesis of sulfone-containing building blocks.

Application
Selection Property
Validation Focus
Acid Pickling Corrosion Inhibition for Steel
Electrochemical reduction pathway
In-situ sulfide adsorption assessment
Extraction Chromatography Stationary Phase
High distribution coefficients & low organic solubility
Metal ion retention and separation efficiency
Dibenzyl Sulfone Synthesis Intermediates
Mo(VI)-catalyzed oxidation yield context
Sulfone formation efficiency and atom economy

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